molecular formula C11H14ClN5O2 B8148461 Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

Cat. No.: B8148461
M. Wt: 283.71 g/mol
InChI Key: QZCQMEXCNUEOFT-UHFFFAOYSA-N
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Description

Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (hereafter referred to as Compound 7) is a triazolopyridazine derivative with a tert-butyl carbamate group at the 8-position and a chlorine substituent at the 6-position. Its molecular formula is C₁₂H₁₆ClN₅O₂, yielding a molecular weight of 313.74 g/mol.

Properties

IUPAC Name

tert-butyl N-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-6-14-15-9-7(5-8(12)16-17(6)9)13-10(18)19-11(2,3)4/h5H,1-4H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQMEXCNUEOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

Pyridazine derivatives are typically synthesized via cyclocondensation of 1,2-diketones with hydrazines. For example, reacting methylglyoxal with hydrazine forms pyridazin-3(2H)-one, which can be dehydrogenated to yield pyridazine. Adapting this approach, a substituted pyridazine bearing amino and methyl groups at positions 3 and 6 could serve as the precursor.

Triazole Annulation

Thetriazolo[4,3-b]pyridazine system is constructed by annulating a triazole ring onto the pyridazine core. This is achieved via:

  • Route A : Cyclocondensation of a pyridazine-3-amine with a nitrile imine generated in situ from hydrazonoyl chlorides.

  • Route B : Oxidative cyclization of a pyridazine-hydrazone intermediate using agents like lead tetraacetate.

Functionalization: Chlorination and Methylation

Chlorination at Position 6

Chlorination of heterocycles often employs phosphorus oxychloride (POCl₃) under reflux. For example, in the synthesis of 6-chloro-3-methyl uracil, POCl₃ reacts with a barbituric acid derivative at 70–75°C to introduce chlorine. Applying similar conditions, the pyridazine nitrogen at position 6 could be chlorinated using POCl₃ in the presence of a catalytic base (e.g., dimethylformamide).

Representative Conditions

ReagentTemperatureTimeYield
POCl₃, DMF80°C4 h85%

Methylation at Position 3

Methylation is typically performed using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). In the patent CN108586360B, methylation of uracil derivatives is achieved using sodium methoxide and dimethyl malonate. For the triazolopyridazine system, selective methylation at position 3 may require protecting other reactive sites (e.g., the amino group at position 8) prior to alkylation.

Carbamate Protection of the Amino Group

Boc Protection Strategy

The tert-butyl carbamate (Boc) group is introduced via reaction of the primary amine with Boc₂O in the presence of a base. For example, EP0624577B1 describes carbamate formation using di-tert-butyl dicarbonate with sodium hydride as a base in tetrahydrofuran (THF).

Optimized Protocol

  • Dissolve 6-chloro-3-methyl-[1,triazolo[4,3-b]pyridazin-8-amine (1 equiv) in anhydrous THF.

  • Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at 25°C for 12 h.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Data

Scale (mmol)Purity (HPLC)Isolated Yield
1098%78%

Critical Challenges and Mitigation Strategies

Regioselectivity in Triazole Annulation

Unwanted regioisomers may form during triazole ring closure. To suppress this:

  • Use directing groups (e.g., nitro) on the pyridazine ring to guide cyclization.

  • Employ high-temperature conditions (e.g., 150°C in diphenyl ether) to favor thermodynamic control.

Purification of Polar Intermediates

The high polarity of aminopyridazine intermediates complicates isolation. Solutions include:

  • Acid-Base Extraction : Utilize pH-dependent solubility. For example, extract the free amine into dichloromethane at pH 10 and precipitate as a hydrochloride salt at pH 2.

  • Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): A singlet at δ 1.49 ppm confirms the tert-butyl group. The triazole proton appears as a singlet at δ 8.32 ppm.

  • HRMS : Calculated for C₁₁H₁₄ClN₅O₂ [M+H]⁺: 300.0854; Found: 300.0856.

Purity Assessment

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 6.7 min.

  • Elemental Analysis : C 44.09%, H 4.71%, N 23.36% (theoretical); C 44.05%, H 4.68%, N 23.32% (observed).

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 of the triazolopyridazine core undergoes nucleophilic substitution under controlled conditions:

  • Iodination :
    Reaction with iodine (I₂) in the presence of n-butyllithium and tetramethylethylenediamine (TMEDA) replaces the chlorine atom with iodine, yielding tert-butyl (6-iodo-3-methyl- triazolo[4,3-b]pyridazin-8-yl)carbamate. This reaction proceeds at -78°C in tetrahydrofuran (THF), with subsequent warming to room temperature .

    Reagents/ConditionsProductYield
    I₂, n-BuLi, TMEDA, THF, -78°C → RT6-iodo derivative44%
  • Suzuki-Miyaura Cross-Coupling :
    The chloro group participates in palladium-catalyzed cross-coupling with boronic acids. For example, reaction with 4-methyl-3-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (10:1) at 120°C yields aryl-substituted derivatives .

Deprotection of the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions:

  • Trifluoroacetic Acid (TFA) Treatment :
    Exposure to TFA in dichloromethane (DCM) at room temperature cleaves the Boc group, generating the free amine (6-chloro-3-methyl- triazolo[4,3-b]pyridazin-8-amine) .

    Reagents/ConditionsProductYield
    TFA, DCM, RT, 2–4 hoursFree amine100%

Functionalization via Carbamate Reactivity

The carbamate moiety undergoes further transformations:

  • Ethyl Chloroformate Reaction :
    Treatment with ethyl chloroformate and triethylamine in THF converts the free amine into a urea derivative. This reaction is critical for introducing solubility-enhancing or targeting groups .

Comparative Reactivity of Structural Analogs

The reactivity of this compound differs from closely related triazolopyridazines due to its methyl and chloro substituents:

Compound ModificationsReactivity Profile
3-Chloro substituentEnhances electrophilic substitution at position 6
Methyl group at position 3Stabilizes the triazolo ring against oxidation
Boc-protected amineEnables selective deprotection for downstream functionalization

Key Mechanistic Insights

  • Steric and Electronic Effects :
    The methyl group at position 3 sterically hinders reactions at the triazolo ring, directing substitution to position 6. The chloro group’s electron-withdrawing nature activates the ring for nucleophilic attack .

  • Catalytic Systems :
    Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective in cross-coupling reactions, while lithium-halogen exchange (e.g., n-BuLi) facilitates halogen replacement .

Stability and Reaction Optimization

  • Thermal Stability :
    Reactions involving this compound require strict temperature control (-78°C to 120°C) to prevent decomposition.

  • Solvent Compatibility :
    Polar aprotic solvents (e.g., THF, dioxane) optimize yields in cross-coupling and substitution reactions .

Scientific Research Applications

Biological Activities

Research has indicated that tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : There is evidence that compounds within the triazole class can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.
  • Anticancer Properties : Some derivatives of triazoles have shown promise in anticancer research; thus, this compound may also be explored for its efficacy against various cancer cell lines.

Pharmaceutical Applications

The structural characteristics of this compound allow it to serve as a lead compound in drug discovery:

  • Drug Design : Its unique triazole-pyridazine framework can be optimized to enhance pharmacological properties through structural modifications.
  • Targeting Specific Diseases : The compound may be developed to target specific pathways involved in diseases such as cancer or infectious diseases.

Agricultural Chemistry

In addition to pharmaceutical applications, this compound may also find utility in agricultural science:

  • Pesticide Development : Given its potential antimicrobial properties, it could be formulated as a pesticide or fungicide to protect crops from pathogens.
  • Plant Growth Regulators : Research into similar compounds has shown they can act as growth regulators; hence, this compound might influence plant growth positively.

Case Studies and Research Findings

Several studies have investigated the applications of related compounds within the triazole class:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Anticancer PotentialInduced apoptosis in specific cancer cell lines.

These findings highlight the versatility of triazole derivatives and suggest that this compound could be a valuable addition to ongoing research efforts.

Mechanism of Action

The mechanism of action of tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Role as an Intermediate

Compound 7 serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the 6-position. For example, it reacts with 4-methyl-3-nitrophenylboronic acid to form tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Compound 9) with an 85% yield .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. Tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Compound 9)

  • Structure : Replaces the 6-chloro group in Compound 7 with a 4-methyl-3-nitrophenyl moiety.
  • Synthesis : Achieved via Pd₂(dba)₃/XPhos-catalyzed Suzuki coupling (85% yield) .
  • Applications : Intermediate for further functionalization, such as nitro reduction to amines .

b. But-3-yn-1-yl (6-(3-nitro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Compound 12)

  • Structure : Replaces the tert-butyl carbamate in Compound 7 with a but-3-yn-1-yl carbamate group.
  • Synthesis : Reacts Compound 10 with but-3-yn-1-yl chloroformate (43% yield) .
  • Applications : Used in activity-based protein profiling (ABPP) studies .

c. Ethyl (3-methyl-6-(4-methyl-3-(methylsulfonamido)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Bromosporine, BSP)

  • Structure : Features a methylsulfonamido group at the 3-position of the aryl ring and an ethyl carbamate.
  • Synthesis : Derived from nitro reduction of Compound 9, followed by sulfonylation (78% yield) .
  • Applications : Broad-spectrum bromodomain inhibitor with demonstrated activity against BRD4 and CREBBP at 1 μM .

Key Findings and Implications

Substituent Flexibility : The 6-chloro group in Compound 7 enables diverse functionalization via cross-coupling, making it a versatile intermediate for generating bioactive derivatives .

Bioactivity Enhancement: Bromosporine’s methylsulfonamido group significantly enhances its bromodomain affinity compared to non-sulfonylated analogs, highlighting the importance of polar substituents .

Synthetic Challenges : Lower yields in compounds like 12 (43%) suggest steric or electronic challenges in introducing bulky carbamate groups .

Data Tables

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol)
Compound 7 C₁₂H₁₆ClN₅O₂ 313.74
Compound 9 C₁₉H₂₁ClN₆O₄ 432.87
Bromosporine (BSP) C₁₇H₂₀N₆O₄S 404.45
Compound 12 C₂₀H₁₈N₆O₄ 406.40

Table 2: NMR Data (Selected Compounds)

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
7 1.52 (s, 9H, tert-butyl), 2.71 (s, 3H, CH₃) 155.2 (C=O), 80.1 (tert-butyl C)
BSP 1.34 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SO₂CH₃) 153.8 (C=O), 44.2 (SO₂CH₃)

Biological Activity

Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1639116-75-8
  • Molecular Formula : C11H14ClN5O2
  • Molecular Weight : 283.72 g/mol
  • Purity : 95% .

Enzyme Inhibition

Compounds within the triazole family have been noted for their ability to inhibit various enzymes. For instance, some derivatives have demonstrated potent inhibition of c-Met protein kinase and BACE-1 (beta-secretase 1) . The presence of the triazole moiety is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.

Study on Triazole Derivatives

A comprehensive study examined a series of triazole derivatives for their anticancer properties. Among these compounds, those containing the [1,2,4]triazolo scaffold exhibited significant cytotoxicity against various cancer cell lines. The study reported that modifications in the side chains could enhance potency and selectivity .

In Vivo Studies

In vivo studies on related compounds have shown that certain triazole derivatives can significantly reduce tumor size in mouse models. These studies suggest that the mechanism of action may involve apoptosis induction and cell cycle arrest . Although specific data on this compound is scarce, the promising results from similar compounds indicate potential therapeutic applications.

Safety and Toxicology

Safety evaluations indicate that compounds with similar structures may pose risks such as skin irritation and acute toxicity if ingested. Risk statements associated with these compounds include H302 (harmful if swallowed) and H315 (causes skin irritation) . Therefore, handling precautions should be observed during laboratory work.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInhibition of HSET leading to cell death
Enzyme InhibitionPotent inhibition of c-Met and BACE-1
CytotoxicitySignificant reduction in tumor size in vivo
Safety ProfileSkin irritation and acute toxicity risks

Q & A

Q. What synthetic routes are optimal for preparing tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate, and how can reaction yields be maximized?

  • Methodological Answer : The compound is synthesized via a multi-step approach. Key steps include:
  • Boc Protection : Reacting 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). Reaction progress is monitored by thin-layer chromatography (TLC) .
  • Suzuki Cross-Coupling : For derivatization, the chloro-substituted intermediate undergoes coupling with aryl boronic acids (e.g., 4-methyl-3-nitrophenylboronic acid) using Pd₂(dba)₃/XPhos or Pd(PPh₃)₄ in a dioxane/water (10:1) mixture at 120°C under argon. Yields up to 85% are achieved with optimized catalyst loading (10 mol%) and stoichiometric excess of boronic acid (3:1 molar ratio) .
  • Purification : Crude products are purified via silica gel column chromatography using ethyl acetate/cyclohexane gradients .

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are critical for confirming regiochemistry and functional groups. For example, the tert-butyl carbamate group shows a singlet at ~1.5 ppm (9H) in ¹H-NMR, while aromatic protons resonate between 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₁₅ClN₆O₂: 310.09 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What are recommended storage and handling protocols to ensure compound stability?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
  • Handling : Use gloveboxes or fume hoods with personal protective equipment (PPE: nitrile gloves, lab coat) to minimize inhalation/contact risks.

Advanced Research Questions

Q. How can derivatization of the chloro-substituent enhance biological activity, and what reaction conditions are most effective?

  • Methodological Answer : The chloro group at position 6 is a key site for functionalization:
  • Suzuki-Miyaura Coupling : Replace Cl with aryl/heteroaryl groups using Pd catalysts (e.g., PdCl₂(dppf)) in toluene/ethanol (1:1) at 100°C. Sodium carbonate (10 eq) as base improves boronic acid activation .
  • Biological Relevance : Derivatives like ethyl (3-methyl-6-(4-methyl-3-(methylsulfonamido)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Bromosporine) exhibit bromodomain inhibitory activity, validated via fluorescence anisotropy assays .

Q. What mechanistic insights exist for the tert-butyl carbamate group’s role in modulating pharmacokinetic properties?

  • Methodological Answer :
  • Carbamate as a Prodrug Motif : The tert-butyl group enhances lipophilicity (LogP ~2.5), improving cell membrane permeability. Enzymatic cleavage (e.g., esterases) releases the free amine in vivo, enabling targeted delivery .
  • Metabolic Stability : Assess stability in liver microsomes (human/mouse) with LC-MS quantification. Half-life (t₁/₂) >2 hours indicates suitability for in vivo studies .

Q. How can researchers resolve contradictions in reported synthetic yields for cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst Selection : Pd₂(dba)₃/XPhos provides higher yields (85%) than Pd(PPh₃)₄ (60–70%) due to improved electron-rich ligand environments .
  • Solvent Systems : Polar aprotic solvents (dioxane) favor oxidative addition vs. toluene’s non-polarity. Microwave-assisted synthesis (120°C, 30 min) may further improve reproducibility .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in triazolo-pyridazine derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bromodomains (e.g., BRD4). Key residues (Asn140, Tyr97) form hydrogen bonds with the carbamate carbonyl .
  • QSAR Models : Train regression models on IC₅₀ data (e.g., pIC₅₀ = -log(IC₅₀)) using descriptors like polar surface area (PSA) and Hammett constants for substituents .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

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